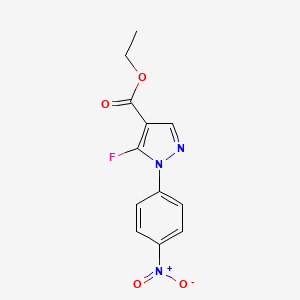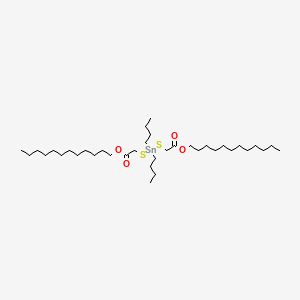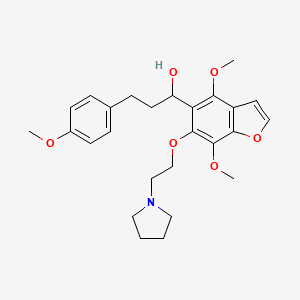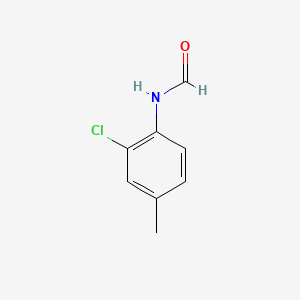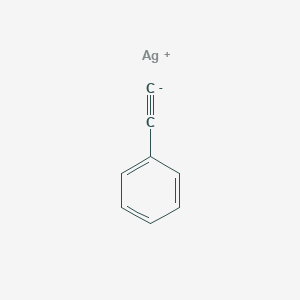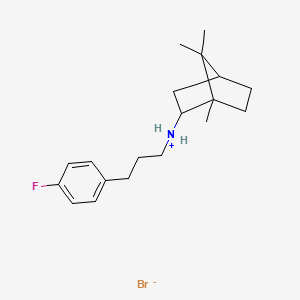
(+-)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bornane backbone with a fluorophenylpropyl group attached, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornane backbone. The fluorophenylpropyl group is then introduced through a series of reactions, including nucleophilic substitution and reductive amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bornane backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl ring or the bornane backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated ethylene propylene: Shares the fluorine component but differs in structure and applications.
Polyfluoroalkyl compounds: Similar in containing fluorine atoms but have different uses and properties.
Uniqueness
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is unique due to its specific combination of a bornane backbone with a fluorophenylpropyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
24629-72-9 |
|---|---|
Formule moléculaire |
C19H29BrFN |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)propyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C19H28FN.BrH/c1-18(2)15-10-11-19(18,3)17(13-15)21-12-4-5-14-6-8-16(20)9-7-14;/h6-9,15,17,21H,4-5,10-13H2,1-3H3;1H |
Clé InChI |
QKVCXGICANLPAG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)[NH2+]CCCC3=CC=C(C=C3)F)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
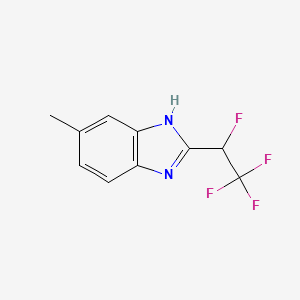
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
